molecular formula C10H9N3O B13424057 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol CAS No. 263244-04-8

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B13424057
CAS No.: 263244-04-8
M. Wt: 187.20 g/mol
InChI Key: HRMPVMIVFQBERL-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrimidine core, a privileged scaffold in drug discovery due to its presence in nucleic acids and essential vitamins . This specific structure, which incorporates both pyrimidine and pyridine heterocycles, is representative of a class of fused heterocycles known as pyridopyrimidines, which are actively investigated for their therapeutic potential . The pyrimidine ring is a common motif in molecules designed to interact with biological targets such as protein kinases and dihydrofolate reductase (DHFR), making it a valuable template for developing enzyme inhibitors . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex molecular architectures aimed at various disease areas. Its structural features make it a promising precursor for projects in anticancer, anti-inflammatory, and antimicrobial agent development, given the documented activities of analogous pyrimidine derivatives . Furthermore, the presence of the pyridin-3-yl group offers a versatile handle for further synthetic modification and for exploring structure-activity relationships (SAR) in lead optimization campaigns . This product is intended for research purposes as a building block or intermediate in the discovery and development of novel bioactive molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-12-9(5-10(14)13-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMPVMIVFQBERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591541
Record name 2-Methyl-6-(pyridin-3-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263244-04-8
Record name 2-Methyl-6-(pyridin-3-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Ol and Its Analogues

General Approaches to the Synthesis of Pyrimidine (B1678525) Derivatives Featuring Pyridyl Moieties

The creation of pyrimidine derivatives bearing pyridyl groups leverages a range of established and modern synthetic methodologies. A primary strategy involves building the pyrimidine ring from acyclic precursors where one of the components already contains the pyridyl moiety. Classical condensation reactions, such as the Pinner synthesis, are frequently employed for this purpose. slideshare.netslideshare.net This method typically involves the acid- or base-catalyzed reaction of a 1,3-dicarbonyl compound (or its equivalent, like a β-keto ester) with an amidine.

Alternatively, modern cross-coupling reactions have become indispensable for forging the carbon-carbon or carbon-nitrogen bond between a pre-synthesized pyrimidine core and a pyridine (B92270) unit. nih.gov Palladium-catalyzed reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are particularly powerful. rsc.org These methods offer high efficiency and functional group tolerance, allowing for the late-stage introduction of pyridyl groups onto a pyrimidine scaffold. For instance, a halogenated pyrimidine can be coupled with a pyridylboronic acid (Suzuki), or an amino-pyrimidine can be coupled with a halopyridine (Buchwald-Hartwig). stackexchange.comresearchgate.net

Another efficient approach involves the reaction of pyrimidine enaminones with reagents that construct the pyridine ring, providing a direct route to the desired fused or bi-heterocyclic systems. researchgate.net The versatility of these general strategies allows chemists to design synthetic routes based on the availability of starting materials and the desired substitution pattern on both heterocyclic rings.

Specific Synthetic Pathways to 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol and Closely Related Structures

Synthesizing the specific target compound, this compound, can be achieved through several strategic pathways, each leveraging different bond formations to construct the final molecule.

One of the most direct methods for constructing the 2-methyl-6-aryl-pyrimidin-4-ol core is the Pinner pyrimidine synthesis. slideshare.net This pathway involves the cyclocondensation of a β-keto ester with an amidine. For the target molecule, this would specifically require the reaction between ethyl 3-oxo-3-(pyridin-3-yl)propanoate and acetamidine (B91507) .

The reaction is typically promoted by a base, such as sodium ethoxide, which deprotonates the acetamidine to initiate a nucleophilic attack on the keto-ester. The subsequent cyclization and dehydration afford the pyrimidin-4-ol ring system. This approach builds the core heterocycle and incorporates the necessary substituents in a single, convergent step. The key pyridyl-containing precursor can be synthesized via a Claisen condensation of ethyl acetate (B1210297) with a suitable nicotinic acid ester. researchgate.net

Table 1: Proposed Pinner Synthesis for this compound

Reactant 1Reactant 2Key Reaction TypeProduct
Ethyl 3-oxo-3-(pyridin-3-yl)propanoateAcetamidineCyclocondensationThis compound

Palladium-catalyzed cross-coupling reactions offer a powerful alternative, allowing for the pyridyl group to be introduced onto a pre-existing pyrimidine ring. The Suzuki-Miyaura coupling is particularly well-suited for this transformation. libretexts.org The synthesis would begin with a halogenated pyrimidine, such as 6-chloro-2-methylpyrimidin-4-ol . This intermediate can be coupled with pyridine-3-boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). researchgate.netimist.ma

This method is advantageous for its mild reaction conditions and its tolerance of various functional groups, making it a versatile tool for creating a library of analogues by simply varying the boronic acid partner. researchgate.net The required 6-chloro-2-methylpyrimidin-4-ol precursor is accessible through the condensation of ethyl acetoacetate (B1235776) with acetamidine, followed by chlorination (e.g., with POCl₃).

Table 2: Proposed Suzuki-Miyaura Coupling Pathway

Pyrimidine SubstrateCoupling PartnerCatalyst System (Example)Product
6-Chloro-2-methylpyrimidin-4-olPyridine-3-boronic acidPd(PPh₃)₄ / K₂CO₃This compound

This strategy involves synthesizing a stable pyrimidine intermediate that can be chemically modified in a subsequent step to yield the final product. A common and effective approach is to utilize the high reactivity of 4-chloropyrimidines. thieme.de

In this pathway, a key intermediate such as 4-chloro-2-methyl-6-(pyridin-3-yl)pyrimidine could be synthesized first, for example, via a Suzuki coupling between 4,6-dichloro-2-methylpyrimidine (B42779) and pyridine-3-boronic acid. The resulting 4-chloro intermediate is highly susceptible to nucleophilic aromatic substitution (SₙAr). researchgate.net The final step would then be a simple hydrolysis reaction, where the chloro group at the C4 position is displaced by a hydroxide (B78521) ion (using aqueous base or acid) to afford the target this compound. This method allows for the late-stage introduction of the hydroxyl group and leverages the robust chemistry of chloropyrimidine intermediates. rsc.org

Chemical Modifications and Derivatization of the this compound Scaffold

The this compound structure serves as a versatile scaffold for further chemical modification, allowing for the exploration of structure-activity relationships by altering its functional groups.

The pyrimidine ring of the scaffold offers multiple sites for functionalization. A primary strategy for derivatization involves the tautomeric hydroxyl group at the C4 position. This group can be readily converted into a leaving group, most commonly a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). The resulting 4-chloro-2-methyl-6-(pyridin-3-yl)pyrimidine is a highly valuable intermediate. researchgate.net The C4-chloro substituent is activated for nucleophilic aromatic substitution, enabling the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiols, to generate diverse libraries of C4-substituted analogues. nih.gov

While the C2-methyl group is generally less reactive, it can potentially undergo condensation reactions at the alpha-carbon under strongly basic conditions. The C6-pyridyl group can be modified using standard pyridine chemistry, such as N-oxidation at the pyridine nitrogen, which can alter the electronic properties of the ring and serve as a handle for further reactions. These modifications allow for systematic tuning of the molecule's steric and electronic properties.

Transformations and Derivatizations at the 4-Hydroxyl Group

The 4-hydroxyl group of the pyrimidin-4-ol core is a versatile functional handle that allows for a variety of chemical transformations. The inherent tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms influences its reactivity, but it readily undergoes reactions typical of hydroxyl groups, particularly O-alkylation and conversion to more reactive intermediates.

One of the most common derivatizations is the conversion to 4-alkoxy-pyrimidines (ethers). This is typically achieved by first deprotonating the hydroxyl group with a suitable base, such as sodium hydride or sodium methoxide, to form the corresponding alkoxide. This nucleophilic intermediate is then treated with an alkylating agent, like an alkyl halide or ethyl chloroacetate, to yield the desired O-substituted product. For instance, the synthesis of ethyl 2-[6-methyl-4-(tietan-3-yloxy)pyrimidine-2-ylthio]acetate involves such an O-alkylation step on a pyrimidin-4-ol precursor. nih.gov Similarly, reacting pyrazolo[3,4-d]pyrimidin-4-ol, an analogue of the target scaffold, with various alkylating agents like methyl iodide or propargyl bromide in the presence of a base in DMF, successfully yields the corresponding O-alkylated derivatives. nih.gov

Another critical transformation of the 4-hydroxyl group is its conversion into a leaving group, most commonly a halide (typically chloride). This is a key step for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functionalities, including amines, thiols, and other carbon nucleophiles. Reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standardly employed for this conversion. The resulting 4-chloropyrimidine (B154816) is significantly more reactive towards nucleophiles than the parent pyrimidin-4-ol.

The hydroxyl group can also be converted into other leaving groups, such as triflates or nonaflates, by reaction with triflic anhydride (B1165640) or nonafluorobutanesulfonyl fluoride, respectively. These sulfonate esters are exceptionally good leaving groups and are particularly useful in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds at the C4-position.

Compound NameMolecular FormulaTransformation Type
Ethyl 2-[6-methyl-4-(tietan-3-yloxy)pyrimidine-2-ylthio]acetateC₁₂H₁₆N₂O₃S₂O-Alkylation
3-methyl-1-phenyl-4-(prop-2-yn-1-yloxy)-1H-pyrazolo[3,4-d]pyrimidineC₁₅H₁₂N₄OO-Alkylation
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidineC₁₀H₈ClN₃Halogenation

Substitutions and Modifications on the Pyridine Moiety

The pyridine ring of this compound offers a secondary site for structural modification, allowing for the fine-tuning of the molecule's properties. The electronic nature of the pyridine ring, being electron-deficient, dictates the types of reactions and the regioselectivity of substitutions.

Electrophilic Aromatic Substitution:

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the deactivating effect of the ring nitrogen. However, under forcing conditions, reactions such as nitration can be achieved. The nitration of pyridine derivatives typically requires strong acid mixtures, such as nitric acid in concentrated sulfuric acid or oleum. nanobioletters.comgoogle.com For substituted pyridines, the position of nitration is directed by the existing substituents. For example, the nitration of 2-chloro-6-methylpyridine (B94459) with a mixture of nitric and sulfuric acid leads to the formation of 2-chloro-6-methyl-3-nitropyridine, demonstrating that substitution occurs at a position influenced by the pre-existing groups. Such a strategy could be applied to introduce a nitro group onto the pyridine ring of the target scaffold, which can then be further reduced to an amino group for subsequent derivatization.

Halogenation:

Halogenation of the pyridine ring can be accomplished through various methods. Electrophilic halogenation often requires harsh conditions, but modern methods have been developed for more controlled and regioselective halogenation. nih.gov One strategy involves the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.gov This allows for the introduction of chloro, bromo, or iodo substituents under milder conditions.

Transition Metal-Catalyzed Cross-Coupling:

One of the most powerful methods for modifying the pyridine moiety is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is widely used to form new carbon-carbon bonds. researchgate.net This reaction typically involves the coupling of a halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov To apply this to the target molecule, one would first need to introduce a halogen (e.g., bromine or iodine) onto the pyridine ring. This halo-derivative can then be coupled with a wide array of aryl or heteroaryl boronic acids to synthesize a library of analogues with diverse substituents on the pyridine ring. mdpi.commdpi.com For instance, a bromo-substituted pyridinyl-pyrimidine could be coupled with phenylboronic acid to yield a phenyl-substituted analogue. The regioselectivity of these coupling reactions on polyhalogenated systems can often be controlled by the differential reactivity of the halogenated positions. researchgate.net

An alternative strategy involves performing the modification on the pyridine precursor before it is used to construct the pyrimidine ring. For example, a substituted 3-pyridylboronic acid or a substituted 3-acetylpyridine (B27631) could be used as a starting material in the synthesis of the final pyridinylpyrimidine compound, thereby incorporating the desired substitution from the outset. mdpi.com

Compound NameMolecular FormulaModification Type
2-Chloro-6-methyl-3-nitropyridineC₆H₅ClN₂O₂Nitration
2-Methyl-6-(x-bromo-pyridin-3-yl)pyrimidin-4-olC₁₀H₈BrN₃OHalogenation
2-Methyl-6-(x-phenyl-pyridin-3-yl)pyrimidin-4-olC₁₆H₁₃N₃OSuzuki-Miyaura Coupling

Structure Activity Relationship Sar Elucidation for 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Ol Derivatives

Influence of Substitutions on the Pyrimidine (B1678525) Core

Role of the 2-Methyl Group in Modulating Activity

The methyl group at the C-2 position of the pyrimidine ring plays a significant role in modulating the biological activity of this class of compounds. In related pyrimidine derivatives, the presence of a small alkyl group like methyl at this position is often associated with specific activity profiles. For instance, in a series of N-(3,4-dimethoxyphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]thio}acetamide derivatives, the 2-methyl group was a key feature of the potent anticonvulsant agent known as Epirimil. rrpharmacology.ru

Studies on other 6-methyl-pyrimidin-4-one derivatives have shown that modifications at the 2-position are critical for anticonvulsant activity. For example, the introduction of a thioacetamide (B46855) linker at the C-2 position of a 6-methyl-2-thiopyrimidin-4(3H)-one core yielded compounds with significant anticonvulsant properties. japsonline.com The nature of the substituent on the acetamide (B32628) portion further refined this activity, indicating that the 2-position serves as a crucial anchor for side chains that interact with pharmacological targets. japsonline.com The replacement of the 4-oxo group with a methyl group in 4,6-dimethyl-2-thiopyrimidine derivatives led to a decrease in anticonvulsant activity, suggesting an important interplay between the substituents at positions 2, 4, and 6. japsonline.com

Significance of the 4-Hydroxyl Functionality and its Tautomeric Forms

The 4-hydroxyl group of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol is crucial for its chemical and biological properties, primarily due to keto-enol tautomerism. The pyrimidin-4-ol form can exist in equilibrium with its pyrimidin-4(3H)-one tautomer. This tautomerism is fundamental to the structure of nucleobases like uracil (B121893) and thymine (B56734) and plays a significant role in their hydrogen bonding and base-pairing capabilities. mit.edu

The predominant tautomeric form can influence the molecule's ability to act as a hydrogen bond donor or acceptor, which is critical for receptor binding. mit.edu In similar heterocyclic systems like ureido-pyrimidinones, the specific tautomer and its conformation dictate the hydrogen bonding patterns that govern molecular assembly and interactions with biological targets. researchgate.net The ability to switch between these forms can be essential for biological activity, and the equilibrium can be influenced by the surrounding microenvironment, such as the active site of an enzyme.

SAR for Specific Biological Activities (e.g., Anticonvulsant, Anti-inflammatory)

The structure-activity relationships for this class of compounds have been notably explored for anticonvulsant and anti-inflammatory effects.

Anticonvulsant Activity: A significant body of research points to the potential of pyrimidin-4-one derivatives as anticonvulsant agents. ingentaconnect.com The general pharmacophore for anticonvulsant activity in many related series includes a substituted pyrimidine core. Studies on 6-methyl-2-thio-pyrimidin-4(3H)-one derivatives have elucidated key SAR points. For instance, attaching N-substituted acetamide groups at the 2-thio position produced compounds with potent activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. japsonline.com

A key finding was that an N-(4-bromophenyl)acetamide side chain resulted in a lead compound with a favorable safety profile. japsonline.com This highlights the importance of an aromatic moiety with a halogen substituent in this position. The presence of the thio-alkyl linker appears beneficial for activity. pensoft.net The compound Epirimil, which features a 2-methyl group, a 6-(pyridin-2-yl) ring, and a thioacetamide side chain at the 4-position (derived from the thiol tautomer of the 4-oxo group), demonstrates prominent anticonvulsant effects in both PTZ and MES models, suggesting a multi-faceted mechanism of action. rrpharmacology.ru

Compound ScaffoldKey SubstituentsObserved ActivityReference
6-methyl-2-thiopyrimidin-4(3H)-one2-thio-[N-(4-bromophenyl)acetamide]High anticonvulsant activity in MES and PTZ models. Reduced lethality and seizure severity. japsonline.com
6-methyl-2-thiopyrimidin-4(3H)-one2-thio-[N-(phenyl)acetamide]Moderate anticonvulsant activity. japsonline.com
2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl-thio-acetamideN-(3,4-dimethoxyphenyl)acetamide at 4-thio positionProminent anticonvulsant activity in PTZ and MES models (Epirimil). rrpharmacology.ru
6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-oneVarious aryl groups on the ethyl chainDid not show significant anticonvulsant activity in a PTZ model. pensoft.net

Anti-inflammatory Activity: Pyrimidine derivatives are also recognized for their anti-inflammatory properties. rsc.orgorientjchem.org The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. rsc.org For pyrimidine-based compounds, the nature of substituents on the core ring dictates the potency and selectivity of the anti-inflammatory response. For example, in a series of pyrimidine derivatives, compounds bearing specific aryl groups showed significant inhibition of acute inflammation. semanticscholar.org In another study on 6-phenyl-pyridazinones (a related diazine heterocycle), specific amide derivatives at the N-2 position displayed potent anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity compared to standard NSAIDs. nih.gov This suggests that for the this compound scaffold, derivatization of the ring, potentially at the N-1 or N-3 positions, could yield compounds with significant anti-inflammatory activity.

Conformational Analysis and its Contribution to Structure-Activity Relationships

The three-dimensional conformation of this compound derivatives is a critical factor in their interaction with biological targets. The relative orientation of the pyrimidine and pyridine (B92270) rings, as well as the conformation of any side chains, defines the shape of the molecule and its ability to fit into a receptor's binding site.

Conformational analysis, through methods like X-ray crystallography and computational modeling, can reveal the most stable low-energy conformations. nih.gov For instance, in a study of a non-amidine factor Xa inhibitor containing a fused pyridine ring system, X-ray analysis and ab initio energy calculations showed that a restricted conformation, stabilized by an intramolecular S-O interaction, was crucial for affinity to the S4 subsite of the enzyme. nih.gov This highlights how subtle intramolecular forces can lock a molecule into a bioactive conformation.

Computational Investigations and Molecular Modeling of 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Ol

Molecular Docking Simulations with Proposed Biological Targets (e.g., Anticonvulsant Biotargets)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of anticonvulsant drug discovery, this technique is used to simulate the interaction of a ligand, such as 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol, with the active site of a biological target known to be involved in epilepsy.

While no specific molecular docking studies for this compound were identified, such research would typically involve:

Target Selection: Identifying key proteins implicated in seizure activity, such as GABA receptors, voltage-gated sodium channels, or calcium channels.

Binding Site Prediction: Determining the most likely binding pocket on the target protein.

Docking and Scoring: Virtually placing the ligand into the binding site in various conformations and using a scoring function to estimate the binding affinity.

A hypothetical data table for such a study would resemble the following:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
GABA ReceptorData not availableData not available
Sodium ChannelData not availableData not available
Calcium ChannelData not availableData not available

Pharmacophore Modeling for Lead Optimization and Compound Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used to screen large databases of compounds for molecules with similar features, aiding in lead optimization and the design of new, more potent compounds.

For this compound, a pharmacophore model for anticonvulsant activity would typically be generated based on a set of known active compounds with similar structural features. The model would highlight key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. No specific pharmacophore models for this compound were found in the reviewed literature.

A representative table of pharmacophoric features might include:

FeatureTypeLocation (Coordinates)
H-bond AcceptorPyrimidine (B1678525) NitrogenData not available
H-bond DonorPyrimidin-4-olData not available
Aromatic RingPyridine (B92270) RingData not available

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In drug design, DFT studies can provide insights into a molecule's stability, reactivity, and various spectroscopic properties.

A DFT study of this compound would calculate properties such as:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Electronic Properties: The distribution of electrons, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.

Reactivity Descriptors: Parameters like electronegativity, hardness, and softness, which can predict how the molecule will interact with biological targets.

A summary of hypothetical DFT results could be presented as follows:

ParameterValue
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods for studying the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed view of the dynamic interactions between a ligand and its target protein, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

An MD simulation of this compound bound to an anticonvulsant target would analyze:

Stability of the Complex: Monitored by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time.

Flexibility of the System: Assessed by the root-mean-square fluctuation (RMSF) of individual amino acid residues.

Binding Free Energy: Calculated to provide a more accurate estimation of the binding affinity.

A table summarizing potential MD simulation findings would look like this:

Simulation ParameterResult
Average RMSD of ProteinData not available
Average RMSD of LigandData not available
Binding Free Energy (MM/PBSA)Data not available

Future Perspectives and Research Directions for 2 Methyl 6 Pyridin 3 Yl Pyrimidin 4 Ol

Development of Novel and Efficient Synthetic Methodologies

The advancement of 2-Methyl-6-(pyridin-3-yl)pyrimidin-4-ol from a laboratory curiosity to a potential therapeutic agent hinges on the development of innovative and efficient synthetic routes. Current methodologies for creating similar pyridinylpyrimidine structures often involve multi-step processes. Future research will likely focus on creating more streamlined, cost-effective, and environmentally benign synthetic pathways.

Key areas for exploration include:

One-Pot Synthesis: Designing cascade reactions where multiple bond-forming events occur in a single reaction vessel would significantly improve efficiency.

Catalytic Approaches: The use of novel catalysts, such as transition metals or organocatalysts, could facilitate milder reaction conditions and higher yields. For instance, palladium-catalysed cross-coupling reactions like the Suzuki-Miyaura reaction have been effectively used for synthesizing related bi-aryl structures. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product purity, representing a promising avenue for the large-scale production of this compound.

Synthetic StrategyPotential Advantages
One-Pot SynthesisReduced waste, time, and cost
Novel CatalysisHigher yields, milder conditions
Flow ChemistryImproved safety, scalability, and purity

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The core structure of this compound provides a versatile scaffold for the generation of a library of analogues. The goal of this research is to identify derivatives with improved potency, selectivity, and favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new molecules.

Future synthetic efforts will likely concentrate on modifications at key positions of the pyrimidine (B1678525) and pyridine (B92270) rings. For example, the introduction of different substituents on the pyrimidine ring can influence the molecule's interaction with biological targets. Similarly, altering the substitution pattern on the pyridine ring can modulate the compound's physicochemical properties, such as solubility and membrane permeability. The synthesis of pyrimidine analogues has been a strategy in the development of inhibitors for various enzymes, including kinases. nih.govnih.gov

In-Depth Mechanistic Studies for Potential Therapeutic Applications

A thorough understanding of the mechanism of action of this compound is fundamental for its development as a therapeutic agent. While initial screenings may suggest a particular biological activity, detailed mechanistic studies are required to identify its precise molecular targets and signaling pathways.

Future investigations should employ a range of techniques, including:

Target Identification: Utilizing methods such as affinity chromatography, proteomics, and genetic screening to pinpoint the specific proteins or enzymes with which the compound interacts.

Biochemical and Cellular Assays: To validate target engagement and elucidate the downstream effects of the compound on cellular processes.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level insights into the binding mode of the compound to its target, facilitating further rational design. jddhs.com

The pyrimidine nucleus is a component of various compounds with diverse biological activities, including antimicrobial, antifungal, and antitumor effects, suggesting a broad range of potential therapeutic applications to investigate. researchgate.net

Exploration of Undiscovered Biological Activities and Applications

The structural features of this compound suggest that it may possess a wider range of biological activities than currently known. A comprehensive screening of the compound against a diverse array of biological targets could unveil novel therapeutic opportunities.

Potential areas for exploration include:

Anticancer Activity: Many pyrimidine derivatives have been investigated as anticancer agents, often targeting protein kinases involved in cell proliferation and survival. nih.govnih.gov

Antimicrobial Properties: The pyrimidine scaffold is present in numerous antimicrobial agents, and it is plausible that this compound or its analogues could exhibit antibacterial or antifungal activity. researchgate.netnih.gov

Anti-inflammatory Effects: Some pyridopyrimidine derivatives have been explored as inhibitors of inflammatory pathways. nih.gov

Plant Growth Regulation: Interestingly, some 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown plant growth stimulating activities. researchgate.net

Potential ApplicationRationale
AnticancerPyrimidine core is common in kinase inhibitors. nih.govnih.gov
AntimicrobialPyrimidine scaffold is a known antimicrobial pharmacophore. researchgate.netnih.gov
Anti-inflammatoryRelated structures have shown anti-inflammatory potential. nih.gov
AgrochemicalSimilar pyrimidinols have demonstrated effects on plant growth. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful paradigm in modern drug discovery. jddhs.com For this compound, integrating these approaches will be crucial for accelerating the design-synthesis-test-analyze cycle.

Future research will benefit from:

Molecular Docking and Dynamics Simulations: To predict the binding affinity and interaction patterns of the compound and its analogues with potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate chemical structure with biological activity, guiding the design of more potent compounds.

ADMET Prediction: In silico tools can be used to forecast the absorption, distribution, metabolism, excretion, and toxicity properties of new analogues, helping to prioritize candidates with favorable drug-like properties. nih.gov

This integrated approach will enable a more rational and efficient exploration of the chemical space around the this compound scaffold, ultimately leading to the identification of optimized drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-6-(pyridin-3-yl)pyrimidin-4-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with Suzuki-Miyaura coupling between pyridinyl boronic acids and halogenated pyrimidine precursors under palladium catalysis. Optimize temperature (80–120°C), solvent (DME/H₂O), and base (Na₂CO₃/K₃PO₄) ratios. Monitor intermediates via TLC and HPLC for purity (>95%) . Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodology :

  • NMR : Assign peaks for pyridine (δ 8.5–9.0 ppm, aromatic H) and pyrimidin-4-ol (δ 6.5–7.5 ppm) protons. Confirm hydroxyl group via D₂O exchange .
  • MS : Use ESI-MS to detect [M+H]⁺ ion; compare with theoretical molecular weight (C₁₀H₁₀N₃O: 188.08 g/mol).
  • XRD : Resolve crystal structure to confirm regiochemistry and hydrogen bonding of the hydroxyl group .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology : Conduct solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (40–60°C, 75% RH) over 4 weeks, monitoring by HPLC. Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Q. Which analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodology : Develop an LC-MS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm), mobile phase (0.1% formic acid in acetonitrile/water), and MRM transitions for quantification. Validate linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (≥85%) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., C4 of pyrimidine). Simulate reaction pathways for hydroxyl group substitution (e.g., with alkyl halides) and validate experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology :

  • Meta-analysis : Compare datasets across studies for assay conditions (e.g., cell lines, IC₅₀ protocols).
  • Reproducibility checks : Re-synthesize disputed analogs and test under standardized conditions (e.g., MTT assay in HEK293 vs. HeLa cells).
  • Structural validation : Confirm compound identity in conflicting studies via HRMS and NMR .

Q. How does this compound interact with biomolecular targets (e.g., kinases or GPCRs) in silico and in vitro?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase).
  • SPR/BLI : Measure binding kinetics (kₐ, kₐ) on immobilized targets.
  • Cellular assays : Assess downstream signaling (e.g., Western blot for phosphorylated ERK) .

Q. What are the challenges in achieving regioselective functionalization of the pyridine vs. pyrimidine rings in this compound?

  • Methodology : Use protecting groups (e.g., silyl ethers for hydroxyl) to block pyrimidine reactivity. Optimize metal-catalyzed C-H activation (e.g., Pd(OAc)₂ with directing groups) for pyridine modifications. Characterize products via NOESY to confirm regiochemistry .

Q. How can in vitro pharmacological profiling identify off-target effects of this compound?

  • Methodology : Screen against a panel of 50+ kinases/phosphatases using competitive binding assays. Cross-validate hits with RNA-seq to detect pathway perturbations (e.g., apoptosis or autophagy markers) .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight188.08 g/molCalculated
LogP1.2 (Predicted via ChemAxon)
Solubility (pH 7.4)0.5 mg/mL (HPLC-UV)
Stability (40°C, 4 w)>90% purity retained (HPLC)

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